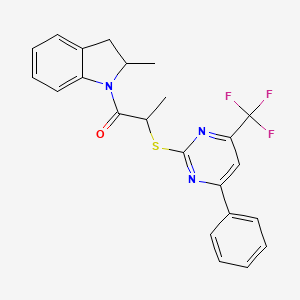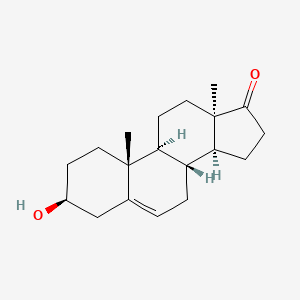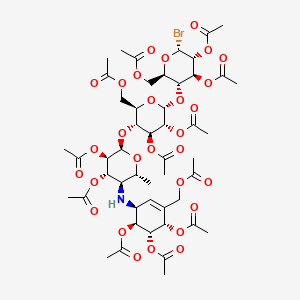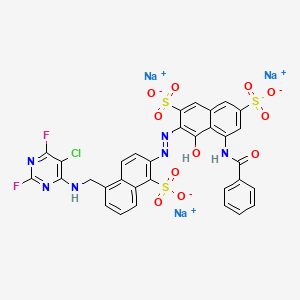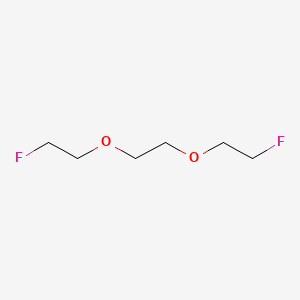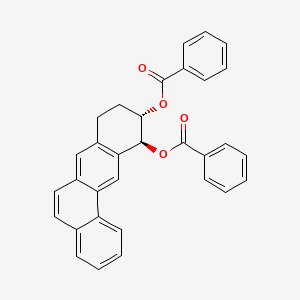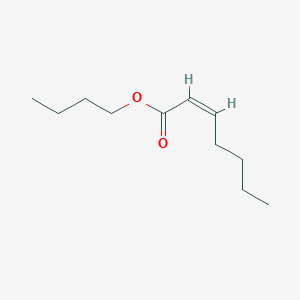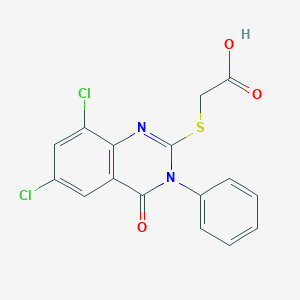
(6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dichloro, phenyl, and thioacetic acid groups. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichloro Substituents: The dichloro substituents can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Thioacetic Acid Substitution: The final step involves the substitution of the thioacetic acid group, which can be achieved through nucleophilic substitution reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the thioacetic acid group and the formation of corresponding carboxylic acids.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid can be compared with other quinazolinone derivatives, such as:
2-((6,8-Dichloro-4-oxo-3-phenylquinazolin-2-yl)thio)acetic acid: Similar structure but lacks the dihydroquinazolinone core.
2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)benzoic acid: Similar structure but with a benzoic acid group.
The uniqueness of 2-((6,8-Dichloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid lies in its specific substitution pattern and the presence of the thioacetic acid group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H10Cl2N2O3S |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H10Cl2N2O3S/c17-9-6-11-14(12(18)7-9)19-16(24-8-13(21)22)20(15(11)23)10-4-2-1-3-5-10/h1-7H,8H2,(H,21,22) |
InChI Key |
XYVUJFDGVFODCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)
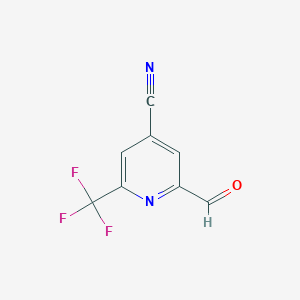
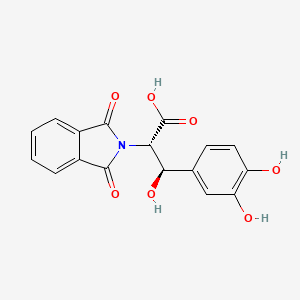

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
